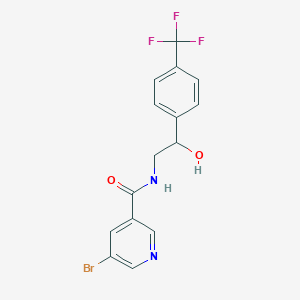

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrF3N2O2/c16-12-5-10(6-20-7-12)14(23)21-8-13(22)9-1-3-11(4-2-9)15(17,18)19/h1-7,13,22H,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGUSBPCFNWJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the hydroxyethyl group to the aromatic ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nucleophiles like amines, thiols, and appropriate solvents like DMF (Dimethylformamide)

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted nicotinamide derivatives

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom and hydroxy group also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nicotinamide Core

Bromine vs. Chlorine or Fluoro Substituents

6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) :

- Features a 6-chloro-pyridine core and dual substitution (4-fluorophenyl and pyridin-2-ylmethyl groups).

- Synthesized via nucleophilic substitution using 2-bromomethyl-pyridine hydrobromide under basic conditions (NaOH/TBAH) .

- Key difference : Chlorine at position 6 vs. bromine at position 5 in the target compound.

N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (19) :

Trifluoromethylphenyl vs. Other Aromatic Groups

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide :

N-(4-Fluorophenyl)-6-(3,4-dichlorobenzylthio)-nicotinamide (43) :

Common Strategies

- Nucleophilic Substitution : Used in analogs like 72a (with bromomethyl-pyridine) .

- Suzuki Coupling : Applied in patent-derived compounds (e.g., palladium-catalyzed reactions with boronic acids) .

- Thioether Formation : Employed in analogs 19 , 42 , and 43 using thionicotinamide intermediates .

Unique Challenges for the Target Compound

Physicochemical Properties

*Calculated based on structural formula.

Research Findings and Implications

Bioactivity and Pharmacological Potential

- No direct biological data are available for the target compound. However: Analogs like 72a and 19 were synthesized for kinase inhibition studies (implied by nicotinamide scaffold utility) .

Notes and Limitations

Data Gaps : Experimental data (e.g., solubility, IC₅₀) for the target compound are absent in the provided evidence.

Synthetic Complexity : The hydroxyethyl-trifluoromethylphenyl moiety may require multi-step synthesis, as inferred from .

Structural Diversity: Minor substituent changes (e.g., bromine vs. chlorine, thioether vs. hydroxyethyl) significantly alter physicochemical profiles.

Biological Activity

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission. The compound's structure suggests it may possess unique pharmacological properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Chemical Structure and Properties

The chemical structure of 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide can be represented as follows:

- Molecular Formula : C15H15BrF3N2O2

- Molecular Weight : 396.19 g/mol

This compound features a bromine atom, a trifluoromethyl group, and a hydroxyl group, which may contribute to its biological activity by influencing its solubility and interaction with biological targets.

Cholinesterase Inhibition

Research has shown that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study evaluated various analogues, including 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide, using Ellman's method to measure their inhibitory potency. The results indicated:

- IC50 Values :

- AChE: Ranged from 18.2 to 196.6 μmol/L

- BuChE: Ranged from 9.2 to 196.2 μmol/L

These findings suggest that the compound can modulate cholinergic neurotransmission, making it a candidate for further investigation in the treatment of dementia-related disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the phenolic hydroxyl group and the alkyl chain length significantly affect the inhibitory potency against cholinesterases. For instance, N-alkyl derivatives with carbon chain lengths of C2-C6 were identified as particularly promising due to their balanced inhibition profiles .

In Vitro Studies

In vitro studies have demonstrated that the compound and its derivatives show moderate inhibition of cholinesterases compared to established drugs like rivastigmine. The most effective derivatives not only inhibited both AChE and BuChE but also displayed favorable physicochemical properties for central nervous system (CNS) drug development .

Cytotoxicity and Antiproliferative Activity

While primarily studied for cholinesterase inhibition, some derivatives have also been evaluated for cytotoxicity against various cancer cell lines. For example, the antiproliferative effects were assessed using MTT assays, revealing that certain analogues could induce significant cytotoxicity in hormone-dependent cancer cells .

Data Tables

| Compound Name | AChE IC50 (μmol/L) | BuChE IC50 (μmol/L) | Remarks |

|---|---|---|---|

| 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide | 18.2 - 196.6 | 9.2 - 196.2 | Moderate inhibitor |

| Rivastigmine | Reference | Reference | Standard comparator |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DMF as a solvent. For example, 5-bromo-6-(2,2,2-trifluoroethoxy)nicotinic acid (0.25 mol) is reacted with TBTU (0.275 mol) and a chiral amino alcohol (e.g., 2-amino-cyclohexanol hydrochloride) under basic conditions (N,N-diisopropylethylamine). Optimizing stoichiometry (1:1.1 ratio of acid to TBTU) and reaction time (monitored via HPLC) is critical to achieving yields >80% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>98%) and monitor byproducts.

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at position 5, trifluoromethylphenyl group).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 433.02).

- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group, if applicable .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent effects). Systematic approaches include:

- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects.

- Solvent Controls : Compare DMSO vs. aqueous solubility impacts on activity.

- Theoretical Modeling : Use molecular docking to assess binding affinity variations (e.g., trifluoromethyl group interactions with hydrophobic pockets). Cross-reference with structural analogs (e.g., 4-bromo-N-(2-methylphenyl)acetamide) to isolate functional group contributions .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction Tools : Use SwissADME or Schrödinger’s QikProp to estimate metabolic pathways (e.g., cytochrome P450 oxidation of the hydroxyethyl group).

- MD Simulations : Model hydrolysis of the nicotinamide moiety under physiological pH (7.4).

- In Vitro Validation : Incubate with liver microsomes and track degradation via LC-MS. Correlate half-life (t½) with logP values to optimize lipophilicity .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values under varied substrate concentrations (e.g., NAD+ for dehydrogenases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

- Mutagenesis Studies : Engineer enzyme active sites (e.g., replacing residues near the trifluoromethylphenyl binding pocket) to confirm steric or electronic effects. Cross-validate with crystallographic data .

Methodological Considerations

Q. How should researchers design a structure-activity relationship (SAR) study for analogs of this compound?

- Methodological Answer :

- Scaffold Modifications : Synthesize derivatives with substitutions at the bromine (e.g., Cl, CF3) or hydroxyethyl group (e.g., methyl, cyclohexyl).

- Data Tables : Tabulate IC50, logP, and solubility for each analog (example below).

| Analog Substitution | IC50 (nM) | logP | Solubility (µg/mL) |

|---|---|---|---|

| 5-Br | 120 | 3.2 | 15 |

| 5-Cl | 450 | 2.8 | 35 |

| Hydroxyethyl → Methyl | >1000 | 3.5 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.